molecular formula C9H13NO B12879074 5-Cyclopropyl-3-ethyl-4-methylisoxazole

5-Cyclopropyl-3-ethyl-4-methylisoxazole

Cat. No.: B12879074
M. Wt: 151.21 g/mol
InChI Key: AADGZSSWKURJDB-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-ethyl-4-methylisoxazole is a trisubstituted isoxazole derivative of significant interest in modern medicinal chemistry and drug discovery. With a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol, this compound serves as a versatile chemical building block and key pharmacophore . Isoxazoles are five-membered heterocyclic rings containing adjacent nitrogen and oxygen atoms, and their structure is a privileged scaffold found in numerous bioactive molecules and approved drugs . The specific substitution pattern on this isoxazole core, featuring cyclopropyl, ethyl, and methyl groups, allows researchers to explore and optimize steric and electronic properties to enhance biological activity and selectivity . This compound is representative of a key structural motif in the development of novel therapeutic agents. Isoxazole derivatives have demonstrated a broad spectrum of biological activities in scientific research, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects . They function as critical components in probing complex biological pathways, such as serving as antagonists for cAMP sensors (EPAC proteins) and as core structures in the synthesis of potent antitumor agents . Furthermore, trisubstituted isoxazoles like this one are valuable intermediates in synthetic chemistry, enabling further functionalization through cross-coupling reactions, such as the Sonogashira reaction, to create more complex molecular architectures . This product is intended for research and development applications in a controlled laboratory setting. It is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans. Researchers should handle this and all chemicals with appropriate precautions and refer to the relevant Material Safety Data Sheet for safe handling procedures.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

5-cyclopropyl-3-ethyl-4-methyl-1,2-oxazole

InChI

InChI=1S/C9H13NO/c1-3-8-6(2)9(11-10-8)7-4-5-7/h7H,3-5H2,1-2H3

InChI Key

AADGZSSWKURJDB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1C)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-3-ethyl-4-methylisoxazole can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkynes. This reaction is typically catalyzed by copper (I) or ruthenium (II) catalysts . Another approach is the metal-free synthesis, which employs eco-friendly synthetic strategies to avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale cycloaddition reactions using efficient catalysts and optimized reaction conditions. The use of microwave-assisted synthesis has also been reported to enhance the yield and reduce the reaction time .

Comparison with Similar Compounds

Research Findings and Limitations

While the provided evidence lacks explicit data on this compound, structural comparisons suggest:

Advantages : Enhanced metabolic stability and tailored lipophilicity compared to carboxylate-containing analogs.

Disadvantages : Reduced solubility may limit bioavailability in aqueous environments.

Further studies are needed to validate these hypotheses, including synthetic optimization and in vitro assays.

Biological Activity

5-Cyclopropyl-3-ethyl-4-methylisoxazole is a heterocyclic compound classified within the isoxazole family, characterized by its unique molecular structure that includes a cyclopropyl group, an ethyl group, and a methyl group attached to the isoxazole ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in medicinal chemistry.

The molecular formula of this compound is C8H11N1O1C_8H_{11}N_1O_1 with a molecular weight of approximately 178.23 g/mol. The distinct substitution pattern of this compound enhances its stability and lipophilicity, making it a candidate for drug development.

Property Details
Molecular FormulaC8H11N1O1C_8H_{11}N_1O_1
Molecular Weight178.23 g/mol
Structural FeaturesCyclopropyl, Ethyl, Methyl groups on isoxazole ring

Biological Activities

Research indicates that compounds within the isoxazole class, including this compound, exhibit diverse pharmacological effects. Some notable biological activities include:

  • Antiviral Activity : Isoxazoles have been studied for their ability to inhibit viral replication. For instance, structure-activity relationship studies on related compounds have shown significant antiviral activity against human rhinovirus (HRV) serotypes with mean minimum inhibitory concentrations (MICs) as low as 0.40 µM .
  • Anticancer Properties : Recent studies have explored the anticancer potential of isoxazole derivatives. Compounds similar to this compound have demonstrated promising anticancer activity against lung cancer cells (A549), indicating potential therapeutic applications in oncology .

The biological activity of this compound may involve interactions with specific enzymes or receptors, leading to inhibition or modulation of their activity. Understanding these interactions at the molecular level is crucial for elucidating the compound's mechanism of action and therapeutic potential.

Case Studies

  • Antiviral Efficacy : A study involving substituted phenyl analogues of isoxazoles demonstrated enhanced activity against HRV serotypes with specific substitutions at the 2-position significantly improving efficacy. This suggests that structural modifications can lead to increased biological activity .
  • Anticancer Evaluation : In a recent investigation, several isoxazole derivatives were synthesized and tested for their anticancer effects against A549 lung cancer cells. Compounds exhibiting excellent anticancer activity were identified, highlighting the potential of this class of compounds in cancer therapy .

Q & A

Q. What are the established synthetic routes for 5-cyclopropyl-3-ethyl-4-methylisoxazole, and what are their key methodological considerations?

The synthesis of isoxazole derivatives often employs cycloaddition reactions. For example, hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes is a validated approach for constructing the isoxazole core . Key steps include:

  • Reaction optimization : Temperature control (e.g., reflux in ethanol) and catalytic additives (e.g., glacial acetic acid) to enhance regioselectivity .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol or ether) to isolate the product .
  • Characterization : IR and 1^1H NMR to confirm the cyclopropane and ethyl substituents, with HRMS for molecular weight validation .

Q. How can researchers validate the structural identity of this compound?

Use a multi-technique approach:

  • Spectroscopy : 1^1H NMR to identify proton environments (e.g., cyclopropyl protons at δ 1.2–1.5 ppm) and IR for functional groups like C=N (1630–1680 cm1^{-1}) .
  • Chromatography : TLC with toluene/ethyl acetoacetate/water (8.7:1.2:1.1) to confirm purity .
  • Elemental analysis : Match experimental C, H, N, and O percentages to theoretical values (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound analogs?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

  • Structural variations : Compare substituent effects (e.g., cyclopropyl vs. phenyl groups) using structure-activity relationship (SAR) models .
  • Assay conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity) to minimize variability .
  • Theoretical frameworks : Link results to mechanistic hypotheses (e.g., enzyme inhibition via isoxazole’s electron-deficient ring) .

Q. How can factorial design optimize the synthesis of this compound for scalable production?

Apply a 2k^k factorial design to evaluate variables:

  • Factors : Temperature (60–100°C), solvent polarity (ethanol vs. acetonitrile), and catalyst loading (0.1–1.0 mol%) .
  • Responses : Yield, purity, and reaction time.
  • Analysis : ANOVA to identify significant factors (e.g., temperature impacts cycloaddition efficiency) . Example: A 2021 study on analogous isoxazoles achieved 85% yield by optimizing solvent polarity and catalyst .

Q. What methodologies are effective for studying the metabolic stability of this compound in preclinical models?

  • In vitro assays : Use liver microsomes or hepatocytes to assess cytochrome P450-mediated oxidation .
  • Isotopic labeling : Introduce 14^{14}C or 3^3H tags to track metabolite formation via LC-MS/MS .
  • Computational modeling : Predict metabolic hotspots (e.g., cyclopropane ring oxidation) using QSAR or docking simulations .

Theoretical and Methodological Integration

Q. How can researchers align experimental studies on this compound with broader chemical theories?

  • Electron-deficient heterocycles : The isoxazole core’s reactivity can be explained using frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites .
  • Thermodynamic stability : Calculate strain energy of the cyclopropyl group via DFT to rationalize synthetic yields .

Q. What are the challenges in replicating published synthetic protocols for this compound, and how can they be addressed?

Common issues include:

  • Ambiguous reporting : Missing details (e.g., cooling rates during crystallization) can alter yields. Cross-reference methods from multiple sources (e.g., ).
  • Scale-up effects : Pilot small-scale reactions (<1 g) before progressing to larger batches to identify exothermic risks .

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